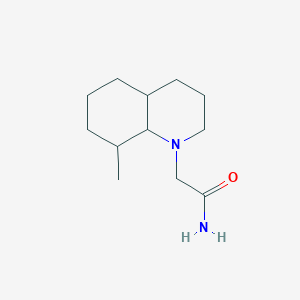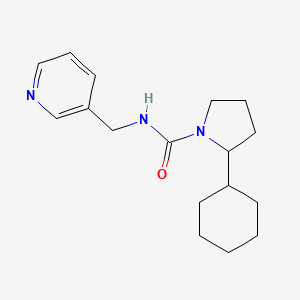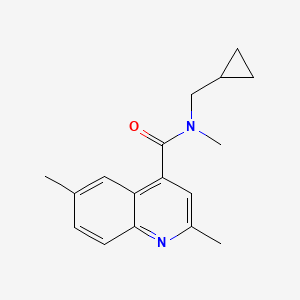
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Also known as CX-5461, this compound has been found to have promising anti-tumor activity, making it a potential candidate for cancer treatment.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been found to selectively inhibit RNA polymerase I, which is essential for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, resulting in the activation of the p53 pathway and subsequent apoptosis of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide involves the inhibition of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which activates the p53 pathway and results in apoptosis of cancer cells. The selectivity of CX-5461 for RNA polymerase I makes it a promising candidate for cancer treatment, as it has minimal effects on normal cells.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide has been found to have significant anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase survival rates in animal models. CX-5461 has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment with minimal effects on normal cells. However, CX-5461 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the mechanism of action of CX-5461 is complex, which can make it challenging to study.
Direcciones Futuras
There are several future directions for the study of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of CX-5461. Another direction is the development of more effective delivery methods for CX-5461, such as nanoparticles or liposomes. Additionally, further studies are needed to understand the mechanism of action of CX-5461 and its potential as a therapeutic agent for other diseases besides cancer.
Conclusion:
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide is a promising compound for scientific research due to its potential as a therapeutic agent for cancer treatment. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method, improve delivery methods, and explore the potential of CX-5461 for other diseases.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide involves the reaction of cyclopropylmethylamine with 2,6-dimethyl-4-chloroquinoline in the presence of a palladium catalyst. The resulting compound is then treated with a carboxylic acid to produce the final product. The synthesis method has been optimized to produce high yields of CX-5461 with purity levels suitable for scientific research.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-4-7-16-14(8-11)15(9-12(2)18-16)17(20)19(3)10-13-5-6-13/h4,7-9,13H,5-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRYSVEJWYUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzylsulfonyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7527864.png)
![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)
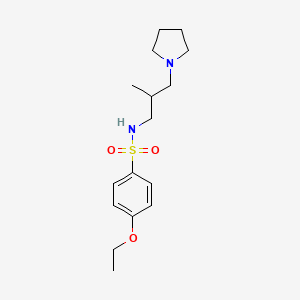
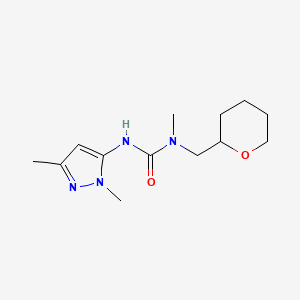
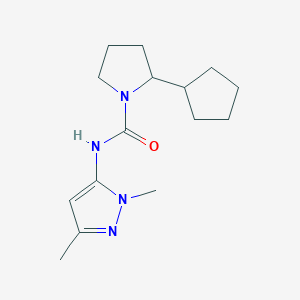
![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
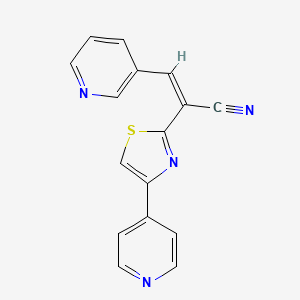
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
